Ethyl 2-oxo-4-phenylbutyrate: A Technical Guide for Researchers
Ethyl 2-oxo-4-phenylbutyrate: A Technical Guide for Researchers
CAS Number: 64920-29-2
This technical guide provides an in-depth overview of Ethyl 2-oxo-4-phenylbutyrate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and significant applications.
Chemical and Physical Properties
Ethyl 2-oxo-4-phenylbutyrate is an aliphatic α-ketoester recognized for its role as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Appearance | Pale yellow or yellow liquid | |
| Boiling Point | 132 °C at 2 mmHg | [1] |
| Density | 1.091 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.504 | [1] |
| Flash Point | 140 °C | [2] |
| LogP | 2.24 | |
| Solubility | Soluble in Chloroform and Ethyl Acetate (B1210297) (Slightly) | [2] |
Synthesis of Ethyl 2-oxo-4-phenylbutyrate
Several synthetic routes for Ethyl 2-oxo-4-phenylbutyrate have been reported. A common laboratory-scale method involves the esterification of 2-oxo-4-phenylbutyric acid.
Experimental Protocol: Esterification of 2-oxo-4-phenylbutyric acid
This protocol describes the synthesis of Ethyl 2-oxo-4-phenylbutyrate from 2-oxo-4-phenylbutyric acid and ethanol (B145695) using sulfuric acid as a catalyst.[3]
Materials:
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2-oxo-4-phenylbutyric acid (130 g)
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Ethanol (650 ml)
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Concentrated sulfuric acid (13 ml)
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Water
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Ethyl acetate
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Sodium bicarbonate solution
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Saturated brine solution
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Anhydrous sodium sulfate
Procedure:
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A mixture of 2-oxo-4-phenylbutyric acid, ethanol, and concentrated sulfuric acid is refluxed for 5 hours.
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The reaction mixture is then concentrated to approximately half its original volume.
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The concentrated mixture is diluted with 500 ml of water, leading to the separation of an oily layer.
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The aqueous layer is extracted with ethyl acetate.
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The collected oil and the ethyl acetate extract are combined, washed with sodium bicarbonate solution and then with saturated brine, and finally dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure.
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The residue is distilled under reduced pressure to yield Ethyl 2-oxo-4-phenylbutyrate.
Synthesis of Ethyl 2-oxo-4-phenylbutyrate via Esterification.
Application in Drug Development: Synthesis of an ACE Inhibitor Precursor
Ethyl 2-oxo-4-phenylbutyrate is a critical precursor in the synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), which is an important chiral intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors.[1][4] These inhibitors are a class of medications used to treat high blood pressure and heart failure. The conversion is typically achieved through asymmetric reduction, often employing biocatalysts.
Experimental Protocol: Biocatalytic Reduction to (R)-HPBE
This protocol outlines the asymmetric reduction of Ethyl 2-oxo-4-phenylbutyrate to (R)-HPBE using a recombinant E. coli strain expressing a carbonyl reductase.
Materials:
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Ethyl 2-oxo-4-phenylbutyrate
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Recombinant E. coli cells expressing carbonyl reductase
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Glucose (as a co-substrate for cofactor regeneration)
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Phosphate (B84403) buffer (pH 7.0)
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Ethyl acetate
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Anhydrous magnesium sulfate
Procedure:
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Recombinant E. coli cells are cultured and harvested.
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The cells are resuspended in a phosphate buffer containing glucose.
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Ethyl 2-oxo-4-phenylbutyrate is added to the cell suspension.
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The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.
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The progress of the reaction is monitored using techniques like HPLC.
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Upon completion, the mixture is centrifuged to remove the cells.
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The supernatant is extracted with ethyl acetate.
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The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield (R)-HPBE.
Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutyrate.
Biological Activity and Signaling Pathways
Currently, there is limited information available in the scientific literature regarding the specific signaling pathways directly modulated by Ethyl 2-oxo-4-phenylbutyrate. One study suggests that it inhibits the growth of the yeast Candida glabrata and may have a general inhibitory effect on protein and enzyme synthesis. However, the precise molecular mechanisms and the signaling cascades involved have not been elucidated.
Reported Biological Effects of Ethyl 2-oxo-4-phenylbutyrate.
It is important to distinguish Ethyl 2-oxo-4-phenylbutyrate from its related compound, 4-phenylbutyrate (B1260699) (PBA), which has been studied more extensively for its role as a chemical chaperone and its effects on endoplasmic reticulum stress and mitochondrial biogenesis. The direct biological activities and signaling pathway interactions of Ethyl 2-oxo-4-phenylbutyrate remain an area for future research.
Conclusion
Ethyl 2-oxo-4-phenylbutyrate is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary significance in the pharmaceutical industry lies in its role as a precursor for the synthesis of ACE inhibitors. While detailed protocols for its synthesis and biocatalytic conversion are available, its direct biological effects and involvement in cellular signaling pathways are not yet well understood and warrant further investigation. This guide provides a solid foundation for researchers working with this compound and highlights potential avenues for future studies.
